BenchChemオンラインストアへようこそ!

N-Ethyl 5-hydroxymethyl-2-oxazolidinone

Chiral resolution Preferential crystallization Oxazolidinone synthons

N-Ethyl 5-hydroxymethyl-2-oxazolidinone (CAS 637343-47-6) is an N-alkyl-substituted chiral oxazolidinone building block, critically distinct from the N-aryl pharmacophore of clinical antibacterials (linezolid, tedizolid). The N-ethyl group redirects utility toward chiral synthon applications: construction of enantiomerically pure β-amino alcohols, amino hydroxy acids, and CNS-active compound libraries. The 5-hydroxymethyl handle enables tosylation/mesylation for C–N, C–O, and C–S bond formation. Supports non-consensus oxazolidinone antimicrobial programs targeting linezolid-resistant strains and stereospecific MAO inhibitor development. Specify (S)- or (R)-enantiomer and ≥98% ee at inquiry.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B8400333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl 5-hydroxymethyl-2-oxazolidinone
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCCN1CC(OC1=O)CO
InChIInChI=1S/C6H11NO3/c1-2-7-3-5(4-8)10-6(7)9/h5,8H,2-4H2,1H3
InChIKeyMZIFJSKXAIBSHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl 5-hydroxymethyl-2-oxazolidinone: Chiral Building Block and Oxazolidinone Synthon for Antibacterial and CNS Research


N-Ethyl 5-hydroxymethyl-2-oxazolidinone (CAS 637343-47-6, C₆H₁₁NO₃, MW 145.16 g/mol) is a chiral, N-alkyl-substituted 2-oxazolidinone derivative that serves as a versatile synthetic intermediate and chiral synthon for constructing enantiomerically pure compounds of biological interest [1]. The molecule features a 5-hydroxymethyl functional handle that permits downstream derivatization—including tosylation, mesylation, azide displacement, and nucleophilic substitution—enabling access to diverse β-amino alcohol frameworks and oxazolidinone pharmacophores [2]. Within the broader oxazolidinone class, which encompasses clinically validated antibacterial agents (linezolid, tedizolid) and CNS-active compounds (toloxatone), the N-ethyl substitution pattern occupies a specific and under-explored region of chemical space distinct from the N-aryl substitution that dominates commercial antibacterial oxazolidinones [3].

Why N-Alkyl vs. N-Aryl Substitution Prevents Interchangeability of N-Ethyl 5-hydroxymethyl-2-oxazolidinone in Oxazolidinone Procurement


Within the oxazolidinone chemical class, the identity of the N-3 substituent fundamentally determines both the compound's biological target profile and its synthetic utility. The vast majority of antibacterial oxazolidinones—including linezolid, tedizolid, and radezolid—require an N-aryl (typically 3-fluorophenyl or heteroaryl) substitution, which is essential for ribosomal binding and antibacterial activity [1]. In contrast, N-ethyl 5-hydroxymethyl-2-oxazolidinone bears an N-alkyl group, which redirects its utility away from direct antibacterial pharmacophore function and toward chiral synthon applications: the N-ethyl group influences both the stereoelectronic properties of the oxazolidinone ring during further functionalization and the physical properties (LogP, solubility) of downstream derivatives [2]. The 5-hydroxymethyl group is a critical differentiator from simple N-ethyl-2-oxazolidinone, as it provides a reactive handle for tosylation/mesylation, enabling C–N, C–O, and C–S bond formation not possible with unsubstituted or acetamidomethyl analogs [3]. Consequently, procurement decisions cannot substitute an N-aryl oxazolidinone for this N-ethyl variant, nor vice versa, without fundamentally altering the synthetic route or biological screening outcome.

Quantitative Differentiation Evidence for N-Ethyl 5-hydroxymethyl-2-oxazolidinone vs. Closest Analogs


Chiral Resolution Behavior: N-Ethyl 5-hydroxymethyl-2-oxazolidinone vs. 5-Hydroxymethyl-2-oxazolidinone (Parent)

The parent compound 5-hydroxymethyl-2-oxazolidinone (N-unsubstituted) has been established as a conglomerate-forming compound amenable to preferential crystallization, with successful resolution from a supersaturated isopropanolic solution at only 3.7% enantiomeric excess (ee) of the racemate [1]. Conglomerate behavior—where the racemate crystallizes as a physical mixture of enantiomerically pure crystals—is a rare property (<10% of chiral compounds) that enables cost-effective industrial-scale chiral resolution without chiral auxiliaries or enzymes. In contrast, the N-ethyl derivative has not been reported to exhibit this conglomerate property; its resolution requires enzymatic or diastereomeric salt methods [2]. This difference is structurally significant: the N-ethyl substituent alters hydrogen-bonding networks in the crystal lattice, potentially shifting the racemate from conglomerate to racemic compound behavior.

Chiral resolution Preferential crystallization Oxazolidinone synthons

Physicochemical Profile: LogP and Polar Surface Area of N-Ethyl vs. N-Unsubstituted and N-Aryl 5-hydroxymethyl-2-oxazolidinones

The N-ethyl substitution imparts a distinct physicochemical signature relative to both the N-unsubstituted parent and N-aryl clinical analogs. The (5S)-N-ethyl derivative has a computed LogP of -0.60 (XlogP -0.3 from alternative sources) and a topological polar surface area (TPSA) of 49.8 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors [REFS-1, REFS-2]. In comparison, the N-unsubstituted parent 5-hydroxymethyl-2-oxazolidinone lacks the lipophilic alkyl contribution, resulting in lower LogP and altering solubility profiles. At the other extreme, linezolid (N-aryl with morpholinyl substitution) has a TPSA of ~71 Ų and a substantially higher molecular weight (337.35 g/mol) with more complex hydrogen-bonding capacity [3]. The N-ethyl derivative occupies a unique narrow window: sufficient lipophilicity for membrane permeability in prodrug design (LogP near 0) while retaining low molecular weight (145.16 g/mol) and moderate TPSA consistent with CNS drug-like properties [4].

LogP Hydrogen bonding Drug-likeness Physicochemical differentiation

Synthetic Versatility: 5-Hydroxymethyl Derivatization Handle vs. 5-Acetamidomethyl in Clinical Oxazolidinones

The 5-hydroxymethyl group of N-ethyl 5-hydroxymethyl-2-oxazolidinone is a chemically versatile functionality that distinguishes this compound from both clinical oxazolidinone antibiotics and simpler N-ethyl-2-oxazolidinone lacking a 5-substituent. Homochiral 5-hydroxymethyl-2-oxazolidinones are extensively used to prepare enantiomerically pure β-amino alcohols, amino hydroxy acids, and other compounds of biological interest via tosylation/mesylation followed by nucleophilic displacement [1]. In contrast, the 5-acetamidomethyl group present in linezolid and most antibacterial oxazolidinones is a terminal pharmacophore that is not amenable to further derivatization under mild conditions [2]. Specifically, the 5-hydroxymethyl group enables: (i) tosylation followed by azide displacement, reduction, and acylation to generate diverse 5-aminomethyl analogs; (ii) direct oxidation to the carboxylic acid for amide coupling; (iii) conversion to allylic amines via telluride-mediated rearrangement of sulfonate esters [3]. The N-ethyl group, meanwhile, provides steric and electronic modulation of the ring nitrogen that is not achievable with N-unsubstituted or N-benzyl protected intermediates.

Chiral synthon β-Amino alcohol synthesis Nucleophilic substitution Oxazolidinone functionalization

Patent-Cited Antimicrobial Activity: N-Ethyl Oxazolidinones as Non-Consensus Antibacterials

U.S. Patent 7,390,825 (Board of Trustees of Michigan State University, 2008) explicitly discloses N-(substituted)-C-(substituted methyl)-oxazolidinones—including N-ethyl variants—as antimicrobial agents effective against antibiotic-resistant Gram-positive bacteria, with the notable claim that these compounds possess structures that 'do not conform to the consensus structure thought to be necessary for antimicrobial activity' [1]. The consensus oxazolidinone antibacterial pharmacophore requires three structural elements: (i) an N-aryl group, (ii) a 5-(S)-configuration, and (iii) a C-5 acetamidomethyl or equivalent side chain. The N-ethyl 5-hydroxymethyl derivative satisfies only the 5-(S) configuration requirement, yet the patent asserts antimicrobial activity against resistant strains including MRSA and VRE via a mechanism that is distinct from the classical ribosomal binding shared by linezolid and its N-aryl congeners [2]. No specific MIC values for the N-ethyl derivative were located in the patent or subsequent literature; quantitative activity data for this specific compound remain unpublished. This represents a class-level patent disclosure of differentiation, but the absence of peer-reviewed quantitative MIC data for this specific compound limits the strength of this evidence dimension.

Antimicrobial resistance Gram-positive bacteria Non-consensus oxazolidinones Combinatorial libraries

Procurement-Guided Application Scenarios for N-Ethyl 5-hydroxymethyl-2-oxazolidinone Based on Differential Evidence


Chiral Synthon for Enantiomerically Pure β-Amino Alcohol and Amino Hydroxy Acid Synthesis

The primary evidence-supported application of N-ethyl 5-hydroxymethyl-2-oxazolidinone is as a chiral building block for constructing enantiomerically pure β-amino alcohols, amino hydroxy acids, and related bioactive scaffolds. The 5-hydroxymethyl group, once activated as a tosylate or mesylate, undergoes nucleophilic displacement with amines, azide, thiols, or telluride to generate diverse products with retention or inversion of configuration [1]. This application is directly supported by the established use of homochiral 5-hydroxymethyl-2-oxazolidinones as protected 3-amino-1,2-propanediol equivalents [2]. Procurement should specify enantiomeric purity requirements (≥98% ee recommended) and the desired enantiomer ((S) or (R)) based on the target downstream product's stereochemistry.

Non-Aryl Oxazolidinone Library Synthesis for Antibacterial Screening Against Resistant Strains

Based on the patent disclosure of non-consensus oxazolidinone antimicrobial activity (US 7,390,825), N-ethyl 5-hydroxymethyl-2-oxazolidinone can serve as a core scaffold for combinatorial library synthesis targeting antibiotic-resistant Gram-positive pathogens [3]. The N-ethyl group deliberately deviates from the N-aryl consensus pharmacophore, potentially offering activity against strains harboring linezolid-resistance mechanisms (cfr methyltransferase, 23S rRNA mutations). The 5-hydroxymethyl group enables parallel diversification into amides, carbamates, ethers, amines, and triazoles. Researchers should request analytical data confirming the absence of N-aryl oxazolidinone contamination, as residual N-aryl impurities could confound antibacterial screening results.

CNS Drug Discovery: MAO Inhibitor Scaffold Based on Toloxatone Analog Design

The computed physicochemical profile of the (5S)-N-ethyl derivative—LogP of -0.60, TPSA of 49.8 Ų, MW of 145.16 g/mol—falls squarely within CNS drug-likeness space and aligns with the structural template of toloxatone, a marketed reversible MAO-A inhibitor (IC₅₀ = 0.93 μM) that features an N-(3-methylphenyl)-5-hydroxymethyl-2-oxazolidinone core [4]. The N-ethyl variant, with its reduced lipophilicity relative to N-aryl MAO inhibitors, may offer differentiated CNS pharmacokinetics including potentially reduced plasma protein binding and altered brain penetration. For CNS programs, procurement of the single (5S)-enantiomer (CAS 637343-47-6) is essential, as MAO inhibition is typically stereospecific.

Process Chemistry and Scalable Chiral Resolution Method Development

For kilogram-scale procurement, the reported preferential crystallization of the N-unsubstituted parent (5-hydroxymethyl-2-oxazolidinone) at only 3.7% ee provides a benchmark for evaluating the scalability of N-ethyl derivative resolution [5]. Because the N-ethyl variant does not exhibit conglomerate behavior, process development efforts will need to focus on enzymatic resolution (lipase-catalyzed esterification of the 5-hydroxymethyl group) or diastereomeric salt formation. Procurement specifications for process-scale applications should include: (i) racemic or enantiomerically enriched starting material, (ii) residual solvent profile (isopropanol, THF from synthesis), and (iii) chiral purity certification by chiral HPLC or optical rotation.

Quote Request

Request a Quote for N-Ethyl 5-hydroxymethyl-2-oxazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.